molecular formula C12H9N3 B1581912 1-Phenazinamine CAS No. 2876-22-4

1-Phenazinamine

Cat. No. B1581912
CAS RN: 2876-22-4
M. Wt: 195.22 g/mol
InChI Key: QWUFXJHVFNRNCU-UHFFFAOYSA-N
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Description

1-Phenazinamine, also known as phenazin-1-ylamine, is a compound with the molecular formula C12H9N3 . It is mainly defined by its stereo centers .


Synthesis Analysis

The synthesis of phenazines, which includes this compound, involves several methods. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C12H9N3 . The average mass is 195.220 Da and the mono isotopic mass is 195.079651 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 432.7±15.0 °C at 760 mmHg, and a flash point of 245.4±7.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Microbial Interactions and Biotechnological Processes

Phenazines, a class of nitrogen-containing heterocyclic compounds that include 1-Phenazinamine, are produced by a diverse range of bacteria. These compounds significantly impact bacterial behavior in the environment and biotechnological processes. They serve as electron shuttles, modifying cellular redox states, act as cell signals regulating gene expression patterns, contribute to biofilm formation and architecture, and enhance bacterial survival. Phenazines also influence the growth of plants and elicit induced systemic resistance, showcasing their multiple roles for the producing organism and their contribution to ecological fitness (Pierson & Pierson, 2010).

Cancer Research

This compound and its derivatives have been investigated for their potential anti-cancer properties. A comprehensive review discusses both natural and synthetic phenazines' in vitro, in vivo, and clinical anti-cancer activities. Despite the vast number of research publications, this review critically evaluates the experimental findings, highlighting the need for a summarization of the anti-cancer activity of this class of compounds (Cimmino et al., 2012).

Furthermore, a study on novel 2-phenazinamine derivatives reported the synthesis, characterization, and in vitro evaluation of these compounds for anticancer activity against various cancer cell lines. Certain derivatives exhibited significant anticancer activity, with one compound showing potency comparable to cisplatin against leukemia and hepatocellular carcinoma cells. This research provides a foundation for the potential development of this compound derivatives as anticancer agents (Gao et al., 2013).

Computational Studies and Drug Design

Computational studies have played a crucial role in understanding the anticancer potential of this compound derivatives. G-QSAR and molecular docking studies have been conducted to design compounds with potential anticancer activity and selectivity over specific targets, such as BCR-ABL tyrosine kinase. This multidisciplinary approach, combining computational chemistry with wet lab synthesis, highlights the potential for this compound derivatives to serve as novel anticancer drugs (Kale et al., 2020).

Safety and Hazards

The safety information for 1-Phenazinamine indicates that it has a GHS07 signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Phenazines, including 1-Phenazinamine, have shown great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . Researchers continue to investigate these compounds with the hope of developing them as medicines . The future directions of this compound research could involve further exploration of its pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies .

properties

IUPAC Name

phenazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFXJHVFNRNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182941, DTXSID901315538
Record name 1-Phenazinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(5H)-Phenazinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2876-22-4, 755710-53-3
Record name 1-Aminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2876-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine, 1-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenazinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(5H)-Phenazinimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazin-1-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Phenazinamine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key advantage of the base-promoted cyclization method for synthesizing Phenazin-1-amine derivatives, as described in the first research paper?

A1: The base-promoted cyclization method allows for the creation of Phenazin-1-amine derivatives with a substituent at the 2-position of the phenazine ring. [] This is significant because it enables further modification of the heterocyclic system, potentially leading to the development of derivatives with enhanced properties or novel applications.

Q2: Both research papers explore different synthesis methods for Phenazin-1-amine derivatives. What is a potential advantage of the electrochemical synthesis approach discussed in the second paper?

A2: While the abstract doesn't provide specific details about advantages, electrochemical synthesis methods are often favored for their "green" chemistry aspects. [] These advantages can include reduced use of hazardous reagents, milder reaction conditions, and potentially better control over reaction selectivity, contributing to a more environmentally friendly approach to chemical synthesis.

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